molecular formula C12H14N2 B14175458 2-(Pent-2-en-2-yl)-1H-benzimidazole CAS No. 920531-21-1

2-(Pent-2-en-2-yl)-1H-benzimidazole

Cat. No.: B14175458
CAS No.: 920531-21-1
M. Wt: 186.25 g/mol
InChI Key: IYJASPIJRSWNMG-UHFFFAOYSA-N
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Description

2-(Pent-2-en-2-yl)-1H-benzimidazole is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pent-2-en-2-yl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is usually carried out under acidic conditions, often using hydrochloric acid or sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(Pent-2-en-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo substitution reactions, where the pent-2-en-2-yl group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed: The major products formed from these reactions include various benzimidazole derivatives with altered functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-(Pent-2-en-2-yl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.

    Medicine: Benzimidazole derivatives are known for their anti-inflammatory, antiviral, and anticancer properties. This compound is being investigated for its potential therapeutic applications in these areas.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(Pent-2-en-2-yl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the synthesis of nucleic acids in microorganisms, leading to their death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    2-(Pent-2-en-2-yl)phenol: This compound shares the pent-2-en-2-yl group but has a phenol core instead of a benzimidazole core.

    2-(Pent-2-en-2-yl)benzene: Similar structure with a benzene core.

    2-(Pent-2-en-2-yl)pyridine: Contains a pyridine core.

Comparison: 2-(Pent-2-en-2-yl)-1H-benzimidazole is unique due to its benzimidazole core, which imparts distinct chemical and biological properties. Unlike phenol, benzene, or pyridine derivatives, benzimidazole derivatives are known for their broad spectrum of biological activities, making them more versatile in pharmaceutical and industrial applications.

Properties

CAS No.

920531-21-1

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-pent-2-en-2-yl-1H-benzimidazole

InChI

InChI=1S/C12H14N2/c1-3-6-9(2)12-13-10-7-4-5-8-11(10)14-12/h4-8H,3H2,1-2H3,(H,13,14)

InChI Key

IYJASPIJRSWNMG-UHFFFAOYSA-N

Canonical SMILES

CCC=C(C)C1=NC2=CC=CC=C2N1

Origin of Product

United States

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